5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
IUPAC Name: (2E)-3-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-5-oxo-1,5-dihydrofuran-2-ylidene)pyrrolidine-2,4-dione
This compound belongs to the class of heterocyclic compounds , containing both a pyrrolinone ring and a furan ring. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
Michael Addition:
Furan Formation:
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium ethoxide, diethylamine, sulfuric acid, oxidizing agents.
Major Products: Furanone derivatives, hydroxylated compounds.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its complex structure and potential biological activity.
Antioxidant Properties: The phenolic groups may contribute to antioxidant effects.
Anti-inflammatory Activity: Studied for its anti-inflammatory potential.
Cancer Research: Some derivatives show promise as anticancer agents.
Mechanism of Action
Molecular Targets: Likely targets include enzymes, receptors, or cellular pathways related to inflammation, oxidative stress, or cancer.
Pathways Involved: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of furan, pyrrolinone, and diethylaminoethyl moieties sets it apart.
Similar Compounds: Related compounds include furanones, chalcones, and pyrrolinones.
Properties
Molecular Formula |
C25H32N2O6 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H32N2O6/c1-5-26(6-2)13-14-27-22(17-11-12-18(31-7-3)20(16-17)32-8-4)21(24(29)25(27)30)23(28)19-10-9-15-33-19/h9-12,15-16,22,29H,5-8,13-14H2,1-4H3 |
InChI Key |
GNNVUUZHUQVMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
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